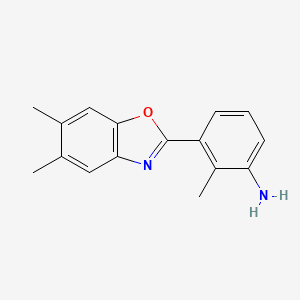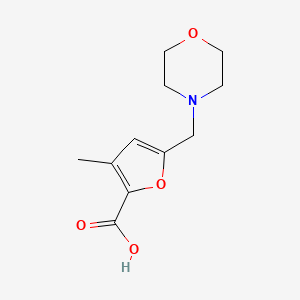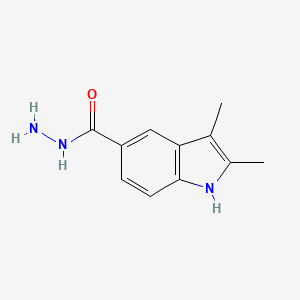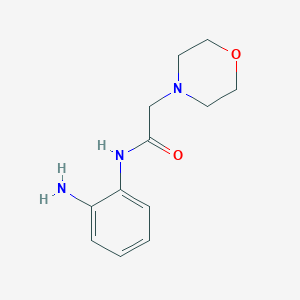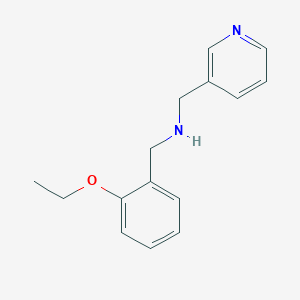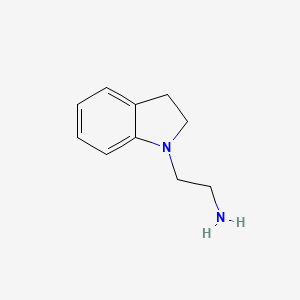
2-(Indolin-1-yl)ethanamin
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)ethanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,3-dihydro-1H-indol-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,3-dihydro-1H-indol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-indol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmanial-Mittel
2-(Indolin-1-yl)ethanamin: Derivate wurden auf ihr Potenzial als Antileishmanial-Mittel untersucht. Forscher haben hydrophile Bisindol-Analoga entworfen, die auf zuvor identifizierten Verbindungen basieren, um Leishmania infantum zu bekämpfen. Diese Derivate wurden auf ihre Wirksamkeit gegen Promastigoten und auf ihre Toxizität für menschliche Makrophagen-ähnliche Zellen untersucht. Die vielversprechendsten Verbindungen zeigten eine geringe Zytotoxizität und eine hohe Selektivität, was sie zu potenziellen Kandidaten für neue Antileishmanial-Medikamente macht .
Neuroprotektive Mittel bei ischämischem Schlaganfall
Indolin-Derivate, einschließlich derer, die mit This compound verwandt sind, wurden synthetisiert und als multifunktionelle neuroprotektive Mittel bewertet. Diese Verbindungen zeigten signifikante schützende Wirkungen gegen oxidativen Stress-induzierten Zelltod und es wurde festgestellt, dass sie die Hirninfarkt-Raten senken und die neurologischen Defizit-Scores in Tiermodellen verbessern. Dies deutet auf ihre potenzielle Anwendung bei der Behandlung von ischämischem Schlaganfall hin .
Antioxidative Eigenschaften
Die antioxidative Kapazität von Indolin-Derivaten wurde in verschiedenen Studien untersucht. Diese Verbindungen haben gezeigt, dass sie Zellen vor oxidativem Schaden schützen, was ein Schlüsselfaktor bei vielen chronischen Krankheiten ist. Die Fähigkeit von This compound-Derivaten, freie Radikale abzufangen, könnte bei der Entwicklung von Behandlungen für Erkrankungen genutzt werden, die mit oxidativem Stress verbunden sind .
Entzündungshemmende Aktivität
Indolin-Derivate wurden nachweislich eine entzündungshemmende Aktivität aufweisen, indem sie die Freisetzung von Entzündungszytokinen hemmen. Diese Eigenschaft ist entscheidend für die Entwicklung von Behandlungen für entzündliche Erkrankungen, bei denen die Kontrolle der Entzündungsreaktion zu besseren klinischen Ergebnissen führen kann .
Antimikrobielle Aktivität
Der Indol-Kern von This compound ist bekannt für seine antimikrobiellen Eigenschaften. Indol-Derivate wurden auf ihre Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern untersucht, was einen vielversprechenden Weg für die Entwicklung neuer antimikrobieller Mittel bietet .
Antitumoraktivität
Indolin-Verbindungen wurden auf ihre potenzielle Verwendung in der Krebstherapie untersucht. Ihre Fähigkeit, verschiedene zelluläre Signalwege zu stören, die in Krebszellen dysreguliert sind, macht sie zu interessanten Kandidaten für Antitumormedikamente .
Antivirale Aktivität
Die Forschung hat gezeigt, dass Indol-Derivate als potente antivirale Mittel wirken können. Sie wurden gegen eine Vielzahl von RNA- und DNA-Viren getestet, wobei eine hemmende Aktivität festgestellt wurde, was auf ihre Verwendung in der Entwicklung von antiviralen Medikamenten hindeutet .
Pflanzenwachstumsregulation
Indol-Derivate, einschließlich derer, die mit This compound verwandt sind, spielen eine Rolle im Pflanzenwachstum und in der Entwicklung. Sie sind strukturell ähnlich zu Pflanzenhormonen wie Indol-3-essigsäure, die an der Regulation verschiedener Aspekte der Pflanzenphysiologie beteiligt ist. Diese Ähnlichkeit könnte genutzt werden, um Verbindungen zu entwickeln, die das Pflanzenwachstum modulieren .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-(indolin-1-yl)ethanamine, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that 2-(indolin-1-yl)ethanamine could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 2-(indolin-1-yl)ethanamine may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. The interaction with MAO involves the oxidation of the amine group, which can influence the levels of neurotransmitters in the brain. Additionally, 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine can bind to serotonin receptors, affecting serotonin signaling pathways .
Cellular Effects
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the production of inflammatory cytokines such as IL-6 and IL-8 in certain cell types, indicating its role in immune response modulation .
Molecular Mechanism
The molecular mechanism of 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine involves its binding interactions with biomolecules. It can act as an agonist or antagonist at various receptor sites, including serotonin receptors. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate specific enzymes, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine can change over time. The compound’s stability and degradation are crucial factors that affect its long-term impact on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .
Metabolic Pathways
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHKBSAQALACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360068 | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46006-95-5 | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


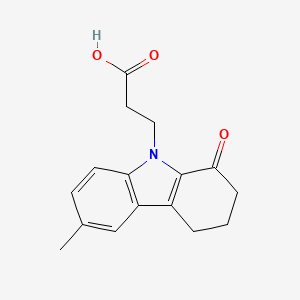
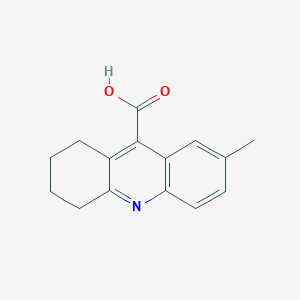
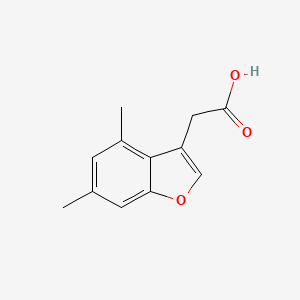
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)


